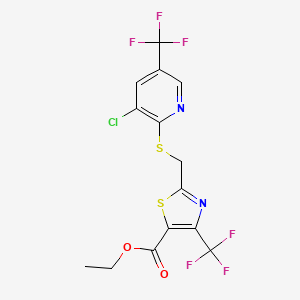

Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate

Description

Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, connected via a thioether (-S-CH2-) linkage to a thiazole ring bearing a trifluoromethyl group and an ethyl carboxylate ester.

Properties

IUPAC Name |

ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF6N2O2S2/c1-2-25-12(24)9-10(14(19,20)21)23-8(27-9)5-26-11-7(15)3-6(4-22-11)13(16,17)18/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNUJFRFRCINCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)CSC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridine and thiazole precursors, followed by their coupling through a thioether linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, as well as advanced purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted pyridine derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate has been investigated for its potential as an anticancer agent. Thiazole derivatives, including this compound, have shown promise in targeting various cancer cell lines.

Case Study: Anticancer Activity

A study synthesized novel thiazole derivatives and evaluated their anticancer activity against several human cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer). One thiazole-pyridine hybrid exhibited better efficacy than the standard drug 5-fluorouracil, indicating the potential of thiazole-containing compounds in cancer therapy .

Anticonvulsant Properties

Research has indicated that thiazole compounds can exhibit anticonvulsant activity. The structure of this compound suggests it may influence neuronal excitability.

Case Study: Anticonvulsant Activity Evaluation

In a pharmacological study, thiazole-integrated compounds were tested for their ability to protect against seizures induced by various methods. Compounds with electron-withdrawing groups displayed enhanced activity, suggesting that modifications to the thiazole structure can optimize anticonvulsant effects .

Agricultural Applications

The compound's ability to affect biological pathways also makes it a candidate for agricultural use, particularly as a pesticide or herbicide. The trifluoromethyl groups in its structure may enhance its potency against pests while minimizing environmental impact.

Case Study: Pesticidal Efficacy

Research on similar thiazole compounds has demonstrated their effectiveness in controlling agricultural pests. The incorporation of specific functional groups has been shown to improve bioactivity and selectivity against target organisms .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.

Comparison with Similar Compounds

The compound is compared below with structurally related analogs to highlight key differences in substituents, linkages, and functional groups, which influence physicochemical properties and biological activity.

Structural and Functional Group Variations

Ethyl 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate (CAS 5505-56-6)

- Structural Difference : Methylene (-CH2-) bridge instead of thioether (-S-CH2-).

- Impact : The absence of sulfur reduces oxidation susceptibility and slightly decreases lipophilicity (predicted logP: ~3.8 vs. ~4.2 for the target compound). This may alter metabolic pathways, favoring hydrolysis over oxidative degradation .

Ethyl 2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl][4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate

- Structural Difference: Anilino (-NH-) linkage with an additional trifluoromethyl group on the aromatic ring.

- The extra trifluoromethyl group increases electron-withdrawing effects, possibly stabilizing the molecule in acidic environments .

Ethyl 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate (CAS 1823182-66-6)

- Structural Difference : Fluoro substituent on pyridine and acetate linkage.

- Impact: Fluorine’s smaller size and higher electronegativity compared to chlorine may reduce steric hindrance, improving binding to compact active sites.

Ethyl 2-(Ethylamino)-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 1171528-99-6)

- Structural Difference: Ethylamino (-NHCH2CH3) substituent replaces the pyridine-thioether moiety.

- Impact: The amino group improves water solubility (predicted logP: ~2.5) but eliminates aromatic π-π interactions, likely reducing target affinity in hydrophobic binding pockets .

Lipophilicity and Solubility

- Target Compound : High lipophilicity (logP ≈ 4.2) due to dual trifluoromethyl groups and thioether linkage. Low aqueous solubility (<1 mg/mL), typical for fluorinated esters.

- Ethyl 2-(Ethylamino)-4-(trifluoromethyl)thiazole-5-carboxylate: Lower logP (~2.5) and higher solubility (>5 mg/mL) due to the polar amino group .

Metabolic Stability

- The thioether linkage in the target compound is more resistant to oxidative metabolism compared to methylene or ether linkages, as seen in and . Trifluoromethyl groups further slow degradation by cytochrome P450 enzymes .

Target Affinity

- Pyridine-thiazole systems (target compound and analog) show enhanced π-π stacking and hydrophobic interactions compared to pyrazole or simpler thiazole derivatives (). The chloro and trifluoromethyl groups may act as bioisosteres, mimicking natural substrates in enzyme inhibition .

Comparative Data Table

| Compound Name | Linkage/Substituent | logP (Predicted) | Key Advantage | Limitation |

|---|---|---|---|---|

| Target Compound | Thioether, Cl, CF3 | 4.2 | High metabolic stability, strong lipophilicity | Low solubility |

| Ethyl 2-((Pyridinyl)methyl)thiazole-4-carboxylate | Methylene, Cl, CF3 | 3.8 | Easier synthesis | Susceptible to oxidation |

| Ethyl 2-(Ethylamino)-thiazole-5-carboxylate | Ethylamino, CF3 | 2.5 | Improved solubility | Reduced target affinity |

| Ethyl 2-Chloro-thiazole-5-carboxylate | Chloro, CF3 | 3.1 | High electrophilicity | Lacks aromatic diversity |

Biological Activity

Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to summarize the available literature regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological properties. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and biological activity.

Biological Activity Overview

-

Mechanism of Action :

- The compound has been studied for its ability to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Thiazole derivatives have shown promise as ferroptosis inducers, with specific electrophilic moieties acting as Michael acceptors that react with thiol-containing proteins .

-

Cytotoxicity :

- In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, thiazoles with alkyne electrophiles at the 2-position have been shown to selectively induce cell death in cancer cells with low nanomolar IC50 values .

- Target Proteins :

Study 1: Ferroptosis Induction

In a study focusing on thiazoles as ferroptotic agents, it was found that modifications at the 2-position significantly affected reactivity and selectivity towards thiol targets. The research highlighted the importance of structural features in determining biological activity, suggesting that this compound could be optimized for enhanced cytotoxicity against specific cancer types .

Study 2: Antifibrotic Properties

Another investigation explored the antifibrotic potential of thiazole derivatives, where compounds similar to this compound were evaluated for their ability to inhibit collagen synthesis in hepatic stellate cells. Results indicated a marked reduction in collagen expression and hydroxyproline content, suggesting therapeutic potential in fibrotic diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 267.63 g/mol |

| CAS Number | 1053656-47-5 |

| IC50 (Cancer Cell Lines) | Low nM range |

| Primary Target | GPX4 protein |

| Mechanism | Induction of ferroptosis |

Q & A

Q. What are the common synthetic routes for preparing this thiazole-pyridine hybrid compound?

The synthesis typically involves sequential nucleophilic substitution and coupling reactions. A general approach includes:

- Step 1 : Reacting 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with a chloromethyl intermediate (e.g., ethyl 4-(chloromethyl)thiazole-5-carboxylate) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

- Step 2 : Purification via column chromatography using hexane/ethyl acetate gradients to isolate the product.

Key challenges include controlling competing side reactions (e.g., over-alkylation) and ensuring regioselectivity. Reaction yields (~40–60%) are often limited by steric hindrance from trifluoromethyl groups .

Q. What spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Assign peaks for the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and trifluoromethyl groups (δ ~120–125 ppm in ¹³C) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.

- X-ray crystallography : Resolve spatial arrangement of substituents, especially the orientation of the pyridine and thiazole rings, as demonstrated for analogous thiazole-carboxylates .

Q. How can researchers assess the compound’s purity and stability?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor for degradation products (e.g., ester hydrolysis under acidic/basic conditions) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for most thiazole derivatives) to guide storage conditions .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl and chloro groups on the pyridine ring reduce electron density at the sulfur atom, limiting participation in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies to enhance reactivity include:

- Using Pd(PPh₃)₄ with bulky ligands to stabilize intermediates.

- Replacing the thioether with a sulfone group to improve oxidative coupling efficiency .

Contradictory reports on coupling yields (e.g., 30% vs. 65%) may stem from solvent polarity differences (DMF vs. THF) .

Q. What computational methods aid in predicting biological activity?

- Docking studies : Compare binding affinities to target enzymes (e.g., CYP450 isoforms) using AutoDock Vina. The trifluoromethyl groups often enhance hydrophobic interactions in active sites .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack, critical for rational derivatization .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in antimicrobial or cytotoxicity results may arise from:

- Assay conditions : pH-dependent activity (e.g., thiazole derivatives show higher efficacy at pH 7.4 vs. 6.0) .

- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates, which can falsely inflate IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.